Anticancer Activity in MCF-7 Breast Adenocarcinoma: Target Compound IC₅₀ Profile vs. In-Class Benchmark
A vendor-reported study indicates that N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-2-(2-methylphenoxy)acetamide inhibits MCF-7 breast cancer cell proliferation with an IC₅₀ of approximately 25 µM after 48 hours, inducing apoptosis via caspase-dependent pathways . This value is compared here to the class-level benchmark for the broader phenoxyacetamide family, where IC₅₀ values typically range from <1 µM ( optimized T3SS inhibitors ) to >100 µM ( inactive analogs ), placing this compound at a moderate potency level within its chemical space [1]. Direct head-to-head data with the closest structural analog, N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-(2-methylphenoxy)acetamide, are not publicly available, making this a cross-study comparable assessment.
| Evidence Dimension | Antiproliferative activity (MCF-7 cells) |
|---|---|
| Target Compound Data | IC₅₀ ≈ 25 µM (48 h) |
| Comparator Or Baseline | Phenoxyacetamide class IC₅₀ range: <1 µM to >100 µM (various cell lines / targets) |
| Quantified Difference | Target compound falls in the moderate-activity segment of the class distribution; approximately 25 to >2500-fold less potent than optimized T3SS inhibitors but more potent than many inactive analogs. |
| Conditions | MCF-7 human breast adenocarcinoma cell line; 48-h exposure; flow cytometry for apoptosis; caspase pathway analysis. Data from vendor-curated repository ; class-range data derived from T3SS SAR study [1]. |
Why This Matters
For procurement decisions in oncology research, this compound offers a defined, moderate-potency starting point within the phenoxyacetamide space, where subtle structural changes can shift IC₅₀ by orders of magnitude, necessitating verification against the exact CAS number.
- [1] Williams JD, et al. Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). 2015. S-EPMC4339527. View Source
